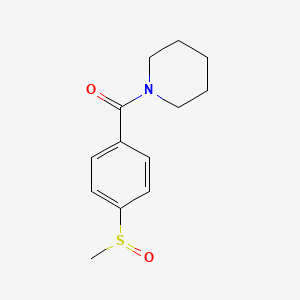
(2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone, also known as MMMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMMP belongs to the class of morpholine-based compounds and is known for its unique chemical properties, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate.
Biochemical and Physiological Effects
(2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone has been shown to exhibit various biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which plays a role in regulating neuronal activity and is involved in the regulation of anxiety and stress. (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone has also been found to decrease the levels of glutamate, which is involved in the development of neuropathic pain.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone in lab experiments is its unique chemical properties, which make it a promising candidate for drug development. However, one of the limitations of using (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone in lab experiments is its limited solubility in water, which can make it difficult to administer in certain studies.
Future Directions
There are several future directions for the research on (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone. One potential direction is the development of (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is the investigation of the effects of (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone on the regulation of neuronal activity in the brain, which could lead to the development of drugs for the treatment of anxiety and depression. Additionally, further studies are needed to fully understand the mechanism of action of (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone and its potential applications in the field of medicine.
Conclusion
In conclusion, (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone is a promising compound that has gained attention in scientific research due to its potential therapeutic applications. Its unique chemical properties make it a promising candidate for drug development, and its anti-inflammatory, analgesic, and anticonvulsant properties make it a potential treatment for various diseases. Further research is needed to fully understand the mechanism of action of (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone and its potential applications in the field of medicine.
Synthesis Methods
The synthesis of (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone involves the reaction of 3-methylthiophene-2-carboxylic acid with 2-methylmorpholine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone is then purified using column chromatography to obtain a high purity product.
Scientific Research Applications
(2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone has been the subject of various scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of drugs for the treatment of various diseases.
properties
IUPAC Name |
(2-methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8-3-6-15-10(8)11(13)12-4-5-14-9(2)7-12/h3,6,9H,4-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGQVFOLMLOJAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[2-(Hydroxymethyl)piperidin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7509399.png)
![2-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)amino]propanenitrile](/img/structure/B7509402.png)
![2,6-Dimethyl-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7509404.png)
![2-Methyl-4-[(4-methylsulfanylphenyl)methyl]morpholine](/img/structure/B7509408.png)

![N-[4-(azetidine-1-carbonyl)phenyl]benzamide](/img/structure/B7509436.png)

![1-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B7509450.png)
![4-[(4-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509456.png)


